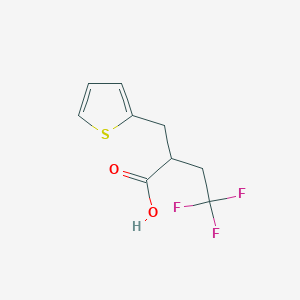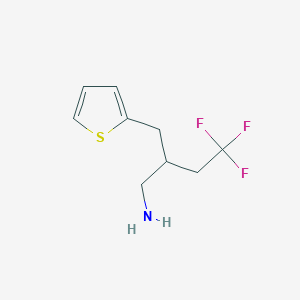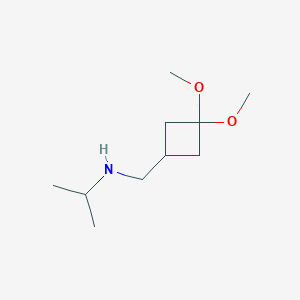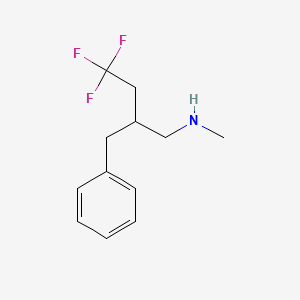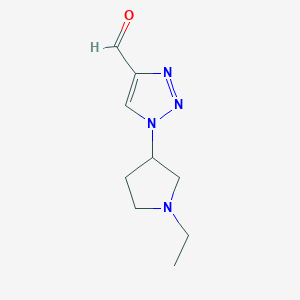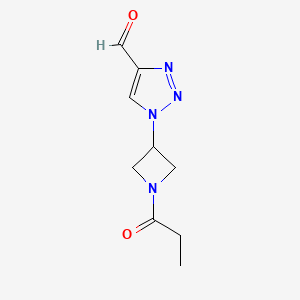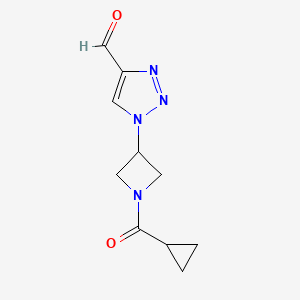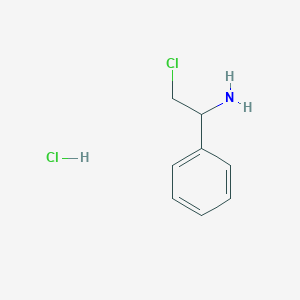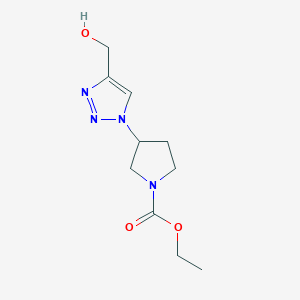
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
Overview
Description
“(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C11H17N5O and a molecular weight of 235.29 g/mol. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3 hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “this compound” are not available in the retrieved information.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is called “pseudorotation”. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Organocatalysis in Asymmetric Reactions
The compound, although not directly mentioned, relates to research exploring diamine derivatives of α,α-diphenyl-(S)-prolinol for their application as organocatalysts in asymmetric Michael and Mannich reactions. These reactions are fundamental in producing chiral molecules, which are essential for drug development and synthetic chemistry. The research showcases how modifications to the diamine derivatives can impact their catalytic efficiency and selectivity, potentially offering insights into the broader utility of compounds like "(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone" in organocatalysis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Synthesis and Preclinical Profiling of P2X7 Antagonists
Another study highlights the synthesis and preclinical profiling of P2X7 antagonists, which are crucial for treating mood disorders. While the specific compound isn't directly referenced, the research into P2X7 antagonists demonstrates the role of similar triazole and pyrrolidine derivatives in discovering new therapeutic agents. These compounds have shown promise in phase I clinical trials for safety and tolerability, indicating the potential application of "this compound" in medicinal chemistry (Chrovian et al., 2018).
Synthesis of Pyrrolo[3,4-b]pyridin-5-one
The synthesis of complex heterocyclic compounds like pyrrolo[3,4-b]pyridin-5-one, starting from simple inputs, illustrates the chemical versatility and reactivity of triazole and pyrrolidine-based compounds. This type of research underpins the development of novel synthetic routes and the creation of complex molecules that could have pharmaceutical applications, suggesting a potential avenue for the application of the compound (Janvier, Sun, Bienaymé, & Zhu, 2002).
Catalysis of Huisgen 1,3-Dipolar Cycloadditions
Research on the catalysis of Huisgen 1,3-dipolar cycloadditions by tris(triazolyl)methanol-Cu(I) complexes provides insights into the application of triazole derivatives in click chemistry. This area of study is significant for drug discovery and material science, highlighting the potential of compounds like "this compound" in facilitating chemical transformations (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Anticancer and Antimicrobial Agents
Studies focusing on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, including triazole and pyrrolidine motifs, for their anticancer and antimicrobial properties, showcase the potential biomedical applications of these compounds. The research not only identifies promising candidates for further evaluation but also highlights the role of structural modifications in enhancing biological activity, suggesting the relevance of compounds similar to "this compound" in developing new therapeutics (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, it could inhibit or activate certain enzymes, thereby altering the metabolic pathways in which these enzymes are involved .
properties
IUPAC Name |
[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-5-9-6-16(14-13-9)10-3-4-15(7-10)11(17)8-1-2-8/h6,8,10H,1-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOFJDQNDWRFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



